Lipophilicity Boost from 6-Chloro Substitution
The 6-chloro substituent in 6-chloro-2-methyl-1H-indole-3-carbaldehyde significantly increases its lipophilicity compared to the non-halogenated 2-methylindole-3-carboxaldehyde, a property critical for predicting passive membrane permeability in drug discovery. The computed XLogP3-AA value for the target compound is 2.5, whereas the value for the comparator is 1.9 [1]. This difference of +0.6 log units translates to an approximately 4-fold increase in the octanol-water partition coefficient, which can profoundly affect the compound's pharmacokinetic profile when incorporated into a larger molecule.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.5 |
| Comparator Or Baseline | 2-Methylindole-3-carboxaldehyde: 1.9 |
| Quantified Difference | +0.6 log units |
| Conditions | Computed value using XLogP3 3.0 algorithm (PubChem release 2021.05.07) [1] |
Why This Matters
The increased lipophilicity of the 6-chloro derivative offers a distinct starting point for medicinal chemists aiming to optimize a lead compound's logD and membrane permeability without introducing additional molecular weight or complexity.
- [1] PubChem. (2025). 6-chloro-2-methyl-1H-indole-3-carbaldehyde (XLogP3-AA 2.5) and 2-methylindole-3-carboxaldehyde (XLogP3-AA 1.9). View Source
